

# A Comparative Guide to the Intestinotrophic Effects of Glepaglutide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Glepaglutide acetate |           |
| Cat. No.:            | B15571749            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of glepaglutide, a long-acting glucagon-like peptide-2 (GLP-2) analog, with other GLP-2 analogs used in the management of Short Bowel Syndrome (SBS). The information presented is based on available experimental data from clinical trials to assist researchers, scientists, and drug development professionals in understanding the therapeutic landscape for SBS.

## Introduction to Glepaglutide and its Mechanism of Action

Short Bowel Syndrome (SBS) is a malabsorptive condition resulting from a significant reduction in the length and/or function of the small intestine. Patients with SBS often require parenteral support (PS) to maintain nutritional and fluid balance. Glepaglutide is a novel, long-acting analog of glucagon-like peptide-2 (GLP-2), a naturally occurring gut hormone that plays a crucial role in intestinal adaptation and absorption[1][2]. Like other GLP-2 analogs, glepaglutide exerts its intestinotrophic effects by binding to the GLP-2 receptor, which is primarily expressed on enteroendocrine cells, enteric neurons, and pericryptal myofibroblasts. This interaction triggers a downstream signaling cascade, leading to the release of various growth factors, including Insulin-like Growth Factor-1 (IGF-1). These growth factors then act on intestinal epithelial stem cells in the crypts, promoting cell proliferation and inhibiting apoptosis. The net result is an increase in the mucosal surface area, characterized by increased villus height and crypt depth, which enhances the intestine's absorptive capacity for nutrients and fluids[3][4][5].



### **Comparative Efficacy of GLP-2 Analogs**

The primary therapeutic goal for patients with SBS is to reduce their dependency on parenteral support. Clinical trials have demonstrated the efficacy of glepaglutide and other GLP-2 analogs, such as teduglutide and apraglutide, in achieving this outcome. The following tables summarize the key efficacy data from major clinical trials.

Table 1: Reduction in Parenteral Support Volume

| Drug (Trial)             | Dosing<br>Regimen        | Mean Reduction in Weekly PS Volume from Baseline | Placebo-<br>Adjusted<br>Reduction   | p-value vs.<br>Placebo | Reference        |
|--------------------------|--------------------------|--------------------------------------------------|-------------------------------------|------------------------|------------------|
| Glepaglutide<br>(EASE-1) | 10 mg twice<br>weekly    | -5.13 L/week                                     | -2.28 L/week                        | 0.0039                 | INVALID-<br>LINK |
| 10 mg once<br>weekly     | -3.13 L/week             | -0.28 L/week                                     | Not<br>Statistically<br>Significant | INVALID-<br>LINK       |                  |
| Teduglutide<br>(STEP)    | 0.05 mg/kg<br>once daily | -4.4 L/week                                      | -2.1 L/week                         | <0.001                 | INVALID-<br>LINK |
| Apraglutide<br>(STARS)   | 5 mg once<br>weekly      | -25.5%<br>(relative<br>change)                   | -13.0%<br>(relative<br>change)      | 0.001                  | INVALID-<br>LINK |

**Table 2: Clinical Response and Enteral Autonomy** 



| Drug<br>(Trial)           | Dosing<br>Regimen        | Clinical Respons e Rate (≥20% PS Volume Reductio n) | Placebo<br>Respons<br>e Rate    | Patients<br>Achievin<br>g Enteral<br>Autonom<br>y | Placebo<br>Enteral<br>Autonom<br>y             | Referenc<br>e    |
|---------------------------|--------------------------|-----------------------------------------------------|---------------------------------|---------------------------------------------------|------------------------------------------------|------------------|
| Glepaglutid<br>e (EASE-1) | 10 mg<br>twice<br>weekly | 65.7%                                               | 38.9%                           | 14% (5 patients)                                  | 0%                                             | INVALID-<br>LINK |
| Teduglutid<br>e (STEP)    | 0.05 mg/kg<br>once daily | 63%                                                 | 30%                             | Not explicitly reported in primary publication    | Not explicitly reported in primary publication | INVALID-<br>LINK |
| Apraglutide<br>(STARS)    | 5 mg once<br>weekly      | 43%<br>(achieving<br>≥1 day off<br>PS)              | 27.5% (achieving ≥1 day off PS) | 12.5% (at<br>week 48)                             | 7.4% (at<br>week 48)                           | INVALID-<br>LINK |

**Table 3: Effects on Intestinal Absorption and Morphology** 



| Drug         | Change in<br>Wet Weight<br>Absorption | Change in<br>Energy<br>Absorption      | Change in<br>Villus<br>Height      | Change in<br>Crypt Depth           | Reference |
|--------------|---------------------------------------|----------------------------------------|------------------------------------|------------------------------------|-----------|
| Glepaglutide | +398 g/day<br>(at 24 weeks)           | +1038 kJ/day<br>(at 24 weeks)          | Trend<br>towards<br>increase       | Trend<br>towards<br>increase       |           |
| Teduglutide  | ~+700 g/day<br>(in a 3-week<br>study) | ~-0.8 MJ/day<br>(fecal energy<br>loss) | Significant increase               | Significant increase               |           |
| Apraglutide  | +316 g/day<br>(at 48 weeks)           | +1134 kJ/day<br>(at 48 weeks)          | Markedly<br>increased (in<br>mice) | Markedly<br>increased (in<br>mice) | •         |

## **Experimental Protocols Metabolic Balance Studies**

Metabolic balance studies are considered the gold standard for quantifying intestinal absorption. While specific protocols may vary slightly between clinical trials, the general methodology is as follows:

- Stabilization Period: Patients are admitted to a clinical research facility and placed on a standardized diet and fluid intake for a period of 3-5 days to ensure metabolic stability.
   Parenteral support is typically maintained at a constant level during this phase.
- Collection Period: Over a subsequent period of 48-72 hours, all oral intake (food and fluid) and all output (feces and urine) are meticulously collected and weighed.
- Analysis: The energy and nutrient content of the ingested food and collected feces are
  determined by bomb calorimetry and other laboratory analyses. Intestinal absorption is then
  calculated as the difference between intake and fecal output.
- Baseline and Treatment Periods: This entire process is conducted at baseline (before
  initiation of the study drug) and again at specified time points during the treatment period to
  assess the drug's effect on absorption.



#### **Intestinal Mucosal Biopsy and Analysis**

To evaluate the morphological changes in the intestinal mucosa, endoscopic biopsies are performed.

- Endoscopic Procedure: A standard upper or lower endoscopy is performed to access the desired section of the small intestine or colon.
- Biopsy Collection: Multiple (typically 4-6) mucosal biopsy samples are obtained from specified locations using standard biopsy forceps. Samples are carefully handled to avoid crush artifacts.
- Fixation and Processing: The biopsy specimens are immediately placed in a fixative solution (e.g., 10% buffered formalin). They are then processed in a pathology laboratory, embedded in paraffin, and sectioned.
- Histological Staining and Analysis: The sections are stained with hematoxylin and eosin
  (H&E) and may be subjected to immunohistochemical staining for specific markers. A
  pathologist then analyzes the slides under a microscope to measure villus height and crypt
  depth using calibrated imaging software.

### **Visualizing the Pathways and Processes**

The following diagrams illustrate the key signaling pathway of GLP-2 analogs and a typical workflow for a clinical trial evaluating these drugs in SBS.





Click to download full resolution via product page

Caption: GLP-2 Receptor Signaling Pathway.





Click to download full resolution via product page

Caption: SBS Clinical Trial Workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Glepaglutide for Short Bowel Syndrome · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. Outcomes of glepaglutide on intestinal absorption and parenteral support in patients with short bowel syndrome PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted therapy of short-bowel syndrome with teduglutide: the new kid on the block PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of teduglutide in a patient with Crohn's disease and short bowel syndrome on enteral nutrition: let's start to think out of the box PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to the Intestinotrophic Effects of Glepaglutide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571749#validation-of-glepaglutide-s-intestinotrophic-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com